molecular formula C9H15BrO2 B1290956 7-Acetoxy-2-bromo-heptene CAS No. 731773-23-2

7-Acetoxy-2-bromo-heptene

Cat. No.: B1290956
CAS No.: 731773-23-2
M. Wt: 235.12 g/mol
InChI Key: WQVKOTNCLVXWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Acetoxy-2-bromo-heptene: is an organic compound with the molecular formula C9H15BrO2. It is characterized by the presence of an acetoxy group at the seventh position and a bromo group at the second position of a heptene chain. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-Acetoxy-2-bromo-heptene involves the reaction of 6-heptyn-1-ol, 1-acetate with boron tribromide in dichloromethane under an inert atmosphere at room temperature for five hours . This reaction yields the desired product with good efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar organic chemistry principles, involving the use of readily available starting materials and reagents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Acetoxy-2-bromo-heptene can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The acetoxy group can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed:

    Substitution: Formation of 7-hydroxy-2-heptene.

    Elimination: Formation of 2,7-heptadiene.

    Oxidation: Formation of 7-acetoxyheptanoic acid.

Scientific Research Applications

7-Acetoxy-2-bromo-heptene is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential use in the development of new drugs and therapeutic agents.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its biological activity and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of 7-Acetoxy-2-bromo-heptene involves its reactivity due to the presence of the bromo and acetoxy groups. The bromo group acts as a leaving group in substitution reactions, while the acetoxy group can undergo hydrolysis or oxidation. These reactions are facilitated by the molecular structure, which allows for various chemical transformations.

Comparison with Similar Compounds

    2-Bromo-1-heptene: Lacks the acetoxy group, making it less reactive in certain substitution and oxidation reactions.

    7-Acetoxy-1-heptene: Lacks the bromo group, limiting its use in substitution reactions.

    7-Hydroxy-2-bromo-heptene: Contains a hydroxy group instead of an acetoxy group, affecting its reactivity and applications.

Uniqueness: 7-Acetoxy-2-bromo-heptene is unique due to the presence of both the bromo and acetoxy groups, which provide a versatile platform for various chemical reactions and applications in organic synthesis, pharmaceutical research, and material science.

Properties

IUPAC Name

6-bromohept-6-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c1-8(10)6-4-3-5-7-12-9(2)11/h1,3-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVKOTNCLVXWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641239
Record name 6-Bromohept-6-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-23-2
Record name 6-Bromohept-6-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.